methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate
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Overview
Description
Methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate involves several steps. The synthetic route typically starts with the preparation of the core pyrano[2,3-d]thieno[3,2-b]pyridine structure, followed by the introduction of the amino, cyano, and methylamino groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrano[2,3-d]thieno[3,2-b]pyridine derivatives, such as:
- Methyl 4-[8-amino-3,7-dicyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate
- Methyl 4-[8-amino-3,7-dicyano-2-(propylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate These compounds share similar core structures but differ in the substituents attached to the pyridine ring. The uniqueness of methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15N5O4S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
methyl 4-[12-amino-5,11-dicyano-4-(methylamino)-8-oxo-13-oxa-3-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraen-10-yl]benzoate |
InChI |
InChI=1S/C21H15N5O4S/c1-25-20-12(8-23)15-17(31-20)16-14(19(27)26-15)13(11(7-22)18(24)30-16)9-3-5-10(6-4-9)21(28)29-2/h3-6,13,25H,24H2,1-2H3,(H,26,27) |
InChI Key |
UKTBOJSRVIFHEA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)C(=O)OC)C(=O)N2)C#N |
Origin of Product |
United States |
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